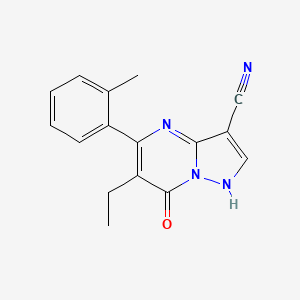
Cyanine5 alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine5 alkyne, also known as Alkyne-Cy5, is a fluorescent dye widely used in scientific research. It is a member of the cyanine dye family, characterized by its ability to emit light in the red region of the spectrum. This compound is particularly valuable for its applications in labeling azide proteins, analyzing post-translational modifications of proteins, and studying glycosylation processes .
准备方法
Synthetic Routes and Reaction Conditions: Cyanine5 alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into the cyanine dye structure. The process typically involves the following steps:
Formation of the Cyanine Core: The synthesis begins with the formation of the cyanine core structure, which involves the condensation of indole derivatives with aldehydes or ketones.
Introduction of the Alkyne Group: The alkyne group is introduced through a nucleophilic substitution reaction, where a suitable alkyne precursor reacts with the cyanine core under basic conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions: Cyanine5 alkyne undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the formation of a stable triazole ring between the alkyne group of this compound and an azide group.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used under controlled conditions.
Major Products Formed:
科学研究应用
Cyanine5 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: Utilized in diagnostic assays, including fluorescence-based detection of biomarkers and pathogens.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
作用机制
Cyanine5 alkyne exerts its effects primarily through its fluorescent properties and its ability to participate in click chemistry reactions. The alkyne group allows it to form stable triazole linkages with azide-containing molecules, facilitating the labeling and tracking of biomolecules. Additionally, its fluorescence enables the visualization of labeled targets under appropriate excitation and emission wavelengths .
相似化合物的比较
Cyanine5 alkyne is unique among cyanine dyes due to its alkyne functionality, which enables click chemistry applications. Similar compounds include:
Cyanine3 alkyne: Emits in the green region and is used for similar labeling applications.
Cyanine5.5 alkyne: Emits in the near-infrared region and is useful for in vivo imaging.
Sulfo-Cyanine5 alkyne: A water-soluble variant of this compound, offering enhanced solubility and biocompatibility.
This compound stands out due to its optimal balance of photostability, brightness, and compatibility with various biological and chemical systems .
属性
IUPAC Name |
6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXUNAERRNFLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606791.png)






![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)


![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)
